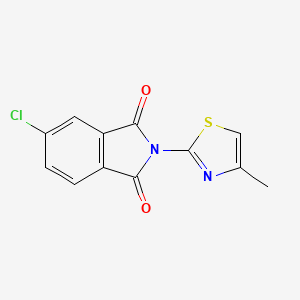![molecular formula C11H12Br2N2O2 B5236427 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. It is also known as B-Methylamino-L-alanine (BMAA) and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
科学的研究の応用
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain plant and insect species.
作用機序
The exact mechanism of action of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is not yet fully understood. However, it is believed to act as a glutamate receptor agonist, leading to the overstimulation of neurons and subsequent neurotoxicity. The compound has also been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to the accumulation of misfolded proteins and subsequent cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species and subsequent cellular damage. It has also been shown to disrupt the normal functioning of mitochondria, leading to energy depletion and subsequent cell death.
実験室実験の利点と制限
One advantage of using 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide in lab experiments is its ability to induce neurotoxicity, making it a useful tool for studying neurodegenerative diseases. However, the compound is highly toxic and must be handled with extreme care. It also has a short half-life, making it difficult to study its long-term effects.
将来の方向性
There are many future directions for research on 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide. One area of interest is the development of therapies to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of safer and more effective insecticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on cellular function.
合成法
The synthesis of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide involves the reaction of 2-bromo-4-methylphenyl isocyanate with 3-bromopropanoic acid. The resulting product is a white crystalline solid that is soluble in water, ethanol, and methanol. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


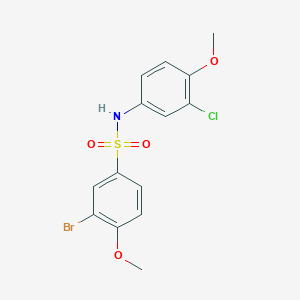
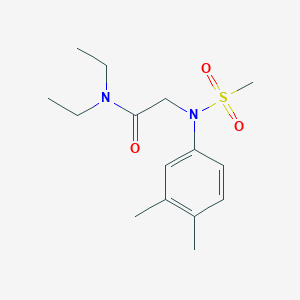
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)

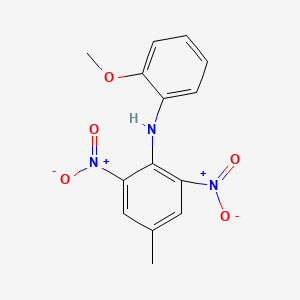
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)

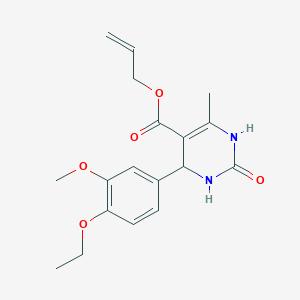
![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)

